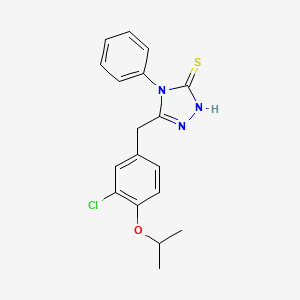![molecular formula C22H22O6 B3531782 5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3531782.png)
5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as MPPF, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has gained significant attention in the scientific community due to its potential use in the treatment of various neurological disorders.
Mechanism of Action
MPPF acts as a selective antagonist of the serotonin 5-HT1A receptor. The 5-HT1A receptor is widely distributed throughout the brain and is involved in the regulation of mood, anxiety, and cognition. By blocking the 5-HT1A receptor, MPPF increases the release of serotonin in the brain, which leads to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
MPPF has been shown to have a variety of biochemical and physiological effects in animal models. It has been found to increase the release of serotonin in the prefrontal cortex, hippocampus, and amygdala. Additionally, MPPF has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPPF in lab experiments is its high selectivity for the 5-HT1A receptor. This allows researchers to study the effects of blocking this specific receptor without affecting other serotonin receptors. However, one limitation of using MPPF is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of MPPF. One potential area of research is its use in the treatment of depression and anxiety disorders. Additionally, MPPF could be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the development of more water-soluble derivatives of MPPF could improve its in vivo administration and make it a more viable drug candidate.
Scientific Research Applications
MPPF has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, MPPF has been found to improve cognitive function and memory in rodents.
properties
IUPAC Name |
5-[[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-22(2)27-20(23)17(21(24)28-22)13-16-9-10-18(19(14-16)25-3)26-12-11-15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCLKTMSXMXTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2)OCCC3=CC=CC=C3)OC)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dichlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3531711.png)
![N~1~-(4-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3531715.png)
![3-(benzylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3531720.png)
![4-[N-(2,4-dichlorobenzoyl)-N-(2,5-dioxo-1-pyrrolidinyl)glycyl]phenyl 2-thiophenecarboxylate](/img/structure/B3531727.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3531728.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3531742.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-methylglycinamide](/img/structure/B3531744.png)
![4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3531753.png)
![2-{[4-(4-morpholinylsulfonyl)benzyl]oxy}-N-phenylbenzamide](/img/structure/B3531762.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B3531765.png)
![5-chloro-2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3531775.png)
![1-(4-{[4-(4-morpholinylsulfonyl)benzyl]oxy}phenyl)-1-propanone](/img/structure/B3531781.png)

![N-(5-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3531792.png)